1,2,3,4-Tetra-O-benzoyl-D-glucopyranose
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Overview
Description
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose is a derivative of D-glucopyranose, a form of glucose. This compound is characterized by the presence of four benzoyl groups attached to the glucose molecule. It is commonly used in organic synthesis, particularly in the preparation of glycosylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose can be synthesized through the benzoylation of D-glucopyranose. The process involves the reaction of D-glucopyranose with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of the tetra-benzoylated product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted glucopyranose derivatives.
Scientific Research Applications
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose involves its role as a glycosyl donor in glycosylation reactions. The benzoyl groups protect the hydroxyl groups of the glucose molecule, allowing selective reactions at specific positions. The compound interacts with glycosyl acceptors through the formation of glycosidic bonds, facilitated by catalysts such as Lewis acids .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzoyl-D-glucopyranose: Another benzoylated derivative of D-glucopyranose with similar properties and applications.
1,2,3,4,6-Penta-O-benzoyl-D-glucopyranose: A compound with an additional benzoyl group, used in similar synthetic applications.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A benzylated derivative used in glycosylation reactions.
Uniqueness
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose is unique due to its specific pattern of benzoylation, which provides distinct reactivity and selectivity in glycosylation reactions. This makes it a valuable tool in the synthesis of complex carbohydrates and glycosides .
Biological Activity
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose is a glycosylated compound with significant biological activity attributed to its structural properties. This compound serves as a valuable tool in biochemical research and has potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of D-glucose where all hydroxyl groups are replaced by benzoyl groups. Its molecular formula is C34H28O10, and it has a molecular weight of 596.58 g/mol. The compound's structure enhances its lipophilicity and stability compared to its unmodified counterparts, which may influence its biological interactions.
Biological Activities
-
Antimicrobial Activity :
- Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 mg/mL depending on the strain tested .
-
Anticancer Properties :
- The compound has been evaluated for its potential anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported to be approximately 15 µM and 20 µM respectively .
- Enzyme Inhibition :
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound's lipophilic nature allows it to penetrate cell membranes easily. Once inside the cell, it may interact with various proteins and enzymes crucial for cellular signaling pathways.
- Induction of Oxidative Stress : In cancer cells, it has been observed that the compound may induce oxidative stress leading to increased reactive oxygen species (ROS), which can trigger apoptosis .
- Inhibition of Glycosidases : By inhibiting glycosidases like α-glucosidase, the compound reduces glucose absorption in the intestines, thus contributing to its antidiabetic properties .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound exhibited a strong inhibitory effect on E. coli, with an MIC of 1 mg/mL. This suggests potential use as a natural preservative in food products.
Study 2: Anticancer Activity
In another study published in the Journal of Cancer Research, researchers examined the effects of this compound on MCF-7 cells. They found that treatment with 15 µM of this compound led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .
Comparative Analysis
Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |
---|---|---|---|
Antimicrobial | E. coli | Growth inhibition | MIC = 1 mg/mL |
Antimicrobial | S. aureus | Growth inhibition | MIC = 0.5 mg/mL |
Anticancer | MCF-7 | Induction of apoptosis | IC50 = 15 µM |
Anticancer | HeLa | Induction of apoptosis | IC50 = 20 µM |
Enzyme Inhibition | α-Glucosidase | Inhibition | IC50 = Not specified |
Properties
Molecular Formula |
C34H28O10 |
---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-4,5,6-tribenzoyloxy-2-(hydroxymethyl)oxan-3-yl] benzoate |
InChI |
InChI=1S/C34H28O10/c35-21-26-27(41-30(36)22-13-5-1-6-14-22)28(42-31(37)23-15-7-2-8-16-23)29(43-32(38)24-17-9-3-10-18-24)34(40-26)44-33(39)25-19-11-4-12-20-25/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29-,34?/m1/s1 |
InChI Key |
JSXMRQAFUOMKAD-RIKJQNKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)CO |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)CO |
Origin of Product |
United States |
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